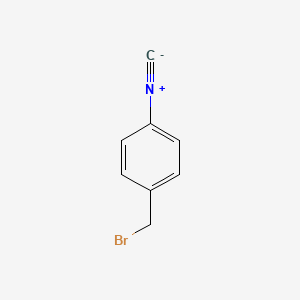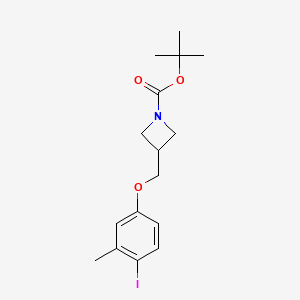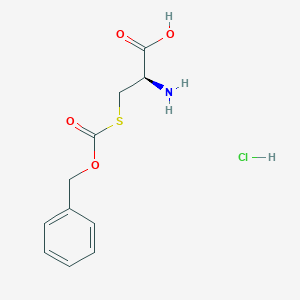
S-Z-L-cysteine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Z-L-cysteine hydrochloride is an amino acid derivative that plays a crucial role in various biological processes. It is a sulfur-containing compound, which makes it an essential component in the synthesis of proteins and other important biomolecules. The presence of a thiol group (-SH) in its structure contributes to its high reactivity and biological significance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: S-Z-L-cysteine hydrochloride can be synthesized through several methods. One common approach involves the enzymatic conversion of DL-2-amino-Δ2-thiazoline-4-carboxylic acid to L-cysteine using Pseudomonas species. This method utilizes three enzymes: ATC racemase, L-ATC hydrolase, and S-carbamoyl-L-cysteine hydrolase .
Industrial Production Methods: In industrial settings, S-Z-L-cysteine hydrochloride is often produced through the hydrolysis of racemic 2-amino-Δ2-thiazoline-4-carboxylic acid. This process involves the use of specific bacterial strains that can efficiently convert the precursor compound into the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: S-Z-L-cysteine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The thiol group in its structure is particularly reactive and can participate in redox reactions.
Common Reagents and Conditions: Common reagents used in the reactions involving S-Z-L-cysteine hydrochloride include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The reactions typically occur under mild conditions, often at room temperature and neutral pH .
Major Products Formed: The major products formed from the reactions of S-Z-L-cysteine hydrochloride include disulfides, such as cystine, and other sulfur-containing compounds. These products are crucial in various biological processes, including the formation of disulfide bonds in proteins .
Applications De Recherche Scientifique
S-Z-L-cysteine hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various sulfur-containing compounds. In biology, it plays a role in the study of redox reactions and cellular metabolism. In medicine, it is used in the development of drugs and nutritional supplements due to its antioxidant properties .
Mécanisme D'action
The mechanism of action of S-Z-L-cysteine hydrochloride involves its participation in redox reactions. The thiol group in its structure can undergo oxidation to form disulfides, which are crucial in maintaining the redox balance within cells. Additionally, it serves as a precursor for the synthesis of glutathione, a powerful antioxidant that protects cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to S-Z-L-cysteine hydrochloride include L-cysteine, L-cystine, and N-acetylcysteine. These compounds share similar structural features and biological functions.
Uniqueness: What sets S-Z-L-cysteine hydrochloride apart from its counterparts is its specific hydrochloride form, which enhances its solubility and stability. This makes it particularly useful in various industrial and research applications where these properties are essential .
Propriétés
Formule moléculaire |
C11H14ClNO4S |
|---|---|
Poids moléculaire |
291.75 g/mol |
Nom IUPAC |
(2R)-2-amino-3-phenylmethoxycarbonylsulfanylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO4S.ClH/c12-9(10(13)14)7-17-11(15)16-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,14);1H/t9-;/m0./s1 |
Clé InChI |
BHHZAGMIVRJIIO-FVGYRXGTSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)SC[C@@H](C(=O)O)N.Cl |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)SCC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


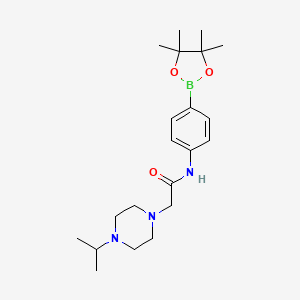
![1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione](/img/structure/B13724271.png)

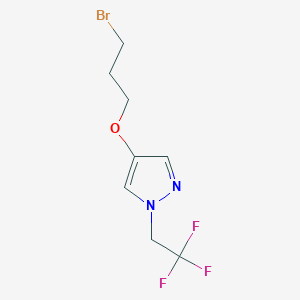
![(2,5-dioxopyrrolidin-1-yl) 5-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]pentanoate](/img/structure/B13724291.png)

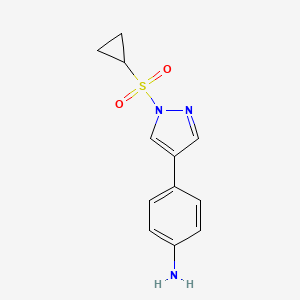
![N,N-Diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13724316.png)


![N-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidin-4-amine](/img/structure/B13724329.png)
![[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13724330.png)
